

physicochemical properties of 2-Chloro-8-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-8-methylquinoline-3-carbaldehyde

Cat. No.: B1582571

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-8-methylquinoline-3-carbaldehyde**

Foreword: A Senior Application Scientist's Perspective

Welcome to this comprehensive technical guide on **2-Chloro-8-methylquinoline-3-carbaldehyde**. As a cornerstone intermediate in modern synthetic chemistry, this molecule is more than just a collection of atoms; it is a gateway to novel therapeutic agents and advanced materials.^[1] In my years in the field, I have seen firsthand how a deep, causal understanding of a compound's properties can transform a research project from a series of routine steps into an elegant and efficient synthesis.

This guide is structured to move beyond a simple recitation of data. We will delve into the why—the reasons behind its specific characteristics, the logic of its synthesis, and the rationale for the analytical techniques used to confirm its identity and purity. Our goal is to equip you, the researcher, with not just the what, but the foundational knowledge to confidently and creatively utilize this versatile building block in your own work.

Molecular Identity and Core Characteristics

2-Chloro-8-methylquinoline-3-carbaldehyde is a substituted heterocyclic aromatic compound. Its structure features a quinoline bicyclic system, which is essentially a benzene ring fused to a pyridine ring.[2] This core is functionalized with a chlorine atom at the 2-position, a carbaldehyde (formyl) group at the 3-position, and a methyl group at the 8-position. This specific arrangement of functional groups dictates its reactivity and physicochemical profile, making it a valuable synthon.[3][4]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The chloro, methyl, and aldehyde substituents on this scaffold provide reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

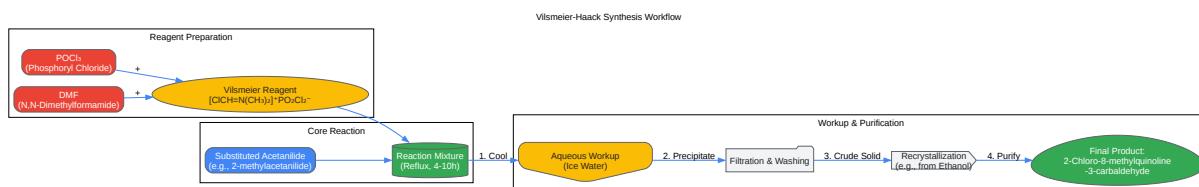
Caption:Chemical structure of **2-Chloro-8-methylquinoline-3-carbaldehyde**.

Core Physicochemical Data

A precise understanding of a compound's physical properties is non-negotiable for successful experimental design, whether for reaction setup, purification, or formulation. The data for **2-Chloro-8-methylquinoline-3-carbaldehyde**, compiled from various suppliers and literature, is summarized below.

Property	Value	Source(s)
CAS Number	73568-26-0	[5] [6] [7]
Molecular Formula	C ₁₁ H ₈ ClNO	[5] [6] [7]
Molecular Weight	205.64 g/mol	[5] [6] [7]
Appearance	Yellow to yellow-brown crystalline powder	[5] [6]
Melting Point	138-141 °C	[5] [6] [7]
Boiling Point	350.8 ± 37.0 °C (Predicted)	[5] [6]
Density	1.312 ± 0.06 g/cm ³ (Predicted)	[5] [6]
pKa	-1.29 ± 0.50 (Predicted)	[5] [6]
InChI Key	YPBRSXNRWFUUOE-UHFFFAOYSA-N	[7]
SMILES	[H]C(=O)c1cc2ccccc(C)c2nc1Cl	[7]

Expert Insights: The melting point is a critical parameter, not just as an identifier, but as a primary indicator of purity. A sharp melting range (e.g., within 1-2 °C) suggests a high-purity sample, whereas a broad or depressed range is a red flag for impurities. The predicted high boiling point and solid crystalline form are consistent with a planar, aromatic structure with moderate molecular weight, which allows for efficient crystal lattice packing.


Synthesis and Reactivity Profile

The Vilsmeier-Haack Reaction: An Elegant Formylation

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.^[8] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.

The Causality Behind the Method: The choice of the Vilsmeier-Haack reaction is strategic. It involves treating a substituted acetanilide (the precursor) with a Vilsmeier reagent, which is typically formed *in situ* from a formamide (like N,N-dimethylformamide, DMF) and an acid

chloride (like phosphoryl chloride, POCl_3).^{[3][8][9]} This process accomplishes two key transformations in one pot: the formylation and the cyclization to form the quinoline ring, with the hydroxyl group at the 2-position being subsequently converted to the chloro group by the excess reagent. This one-pot nature makes it an atom-economical and efficient synthetic route.^[10]

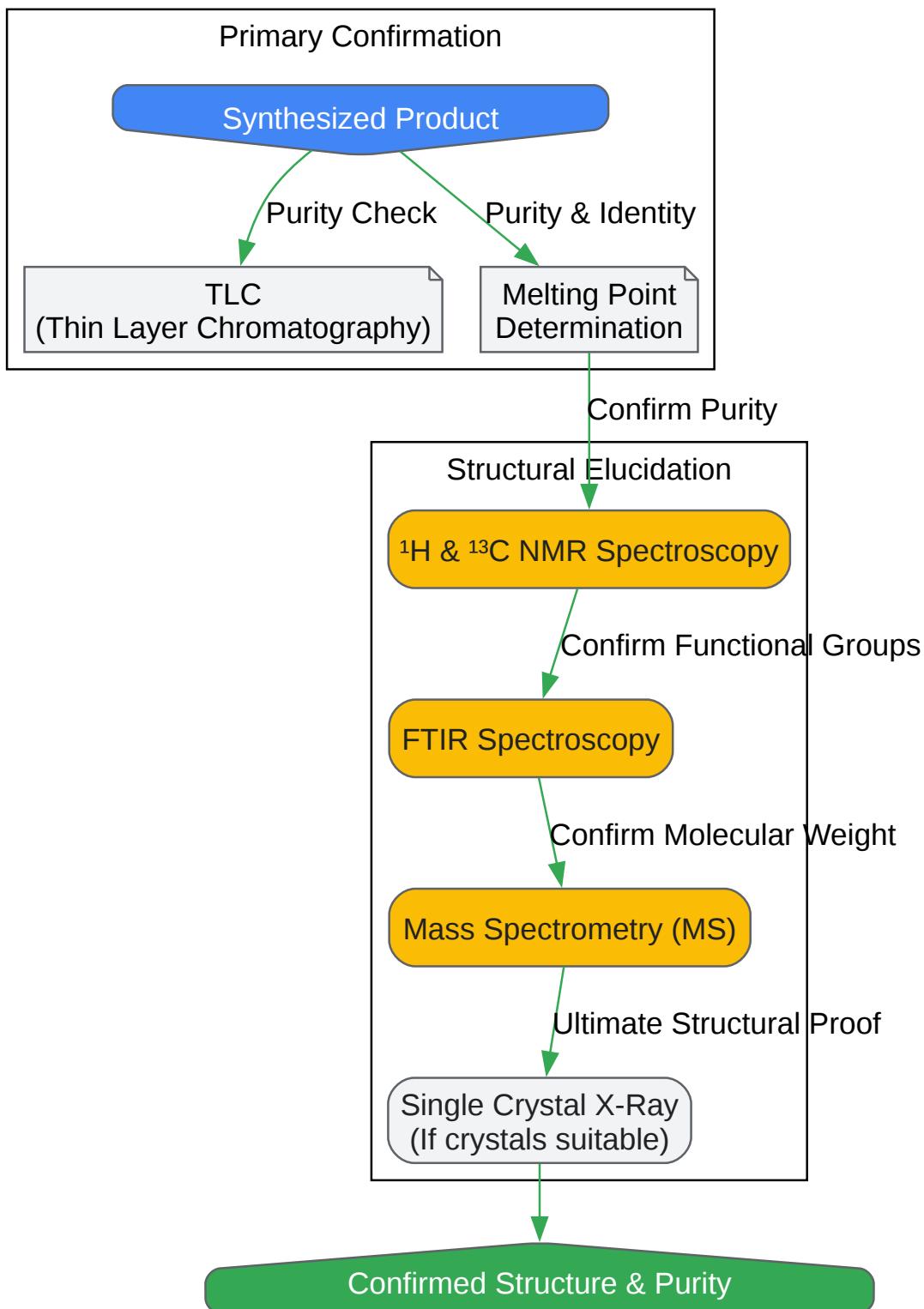
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Key Reactivity

The chemical personality of this molecule is defined by its three functional groups:

- The Aldehyde Group: This is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.^{[2][3]} This reactivity is fundamental to its use as a building block for larger, more complex heterocyclic systems.


- The 2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the 2-position, further diversifying the molecular scaffold.
- The Quinoline Ring: The aromatic system can undergo electrophilic substitution, although the existing substituents will direct the position of new groups.

This trifecta of reactivity makes **2-Chloro-8-methylquinoline-3-carbaldehyde** a highly versatile intermediate for combinatorial chemistry and targeted synthesis.[\[5\]](#)[\[6\]](#)[\[11\]](#)

Analytical Characterization Protocols

A self-validating system of protocols is essential for confirming the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the puzzle, and together they form an undeniable confirmation.

Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the complete analytical characterization.

Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on literature methods.[\[8\]](#)[\[10\]](#)

- Reagent Preparation (0-5 °C): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3 eq.). Cool the flask in an ice-salt bath.
 - Expertise & Experience: Cooling is critical. The formation of the Vilsmeier reagent from DMF and POCl_3 is highly exothermic. Slow, controlled addition prevents runaway reactions and ensures high yield of the reactive species.
- Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl_3 , 5-10 eq.) dropwise to the cooled DMF with vigorous stirring over 20-30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 20 minutes in the ice bath.
- Addition of Substrate: Add 2-methylacetanilide (1 eq.) portion-wise to the reaction mixture.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and reflux for 4-10 hours.
 - Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 chloroform:ethyl acetate mobile phase). The disappearance of the starting acetanilide spot and the appearance of a new, lower R_f spot indicates product formation.[\[8\]](#)
- Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
 - Causality: This step hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent. The product, being sparingly soluble in water, will precipitate out.
- Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
- Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure **2-Chloro-8-methylquinoline-3-carbaldehyde** as a yellow

crystalline powder.[8]

Protocol: Characterization by ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Expertise & Experience: CDCl_3 is a good first choice for many organic molecules. If solubility is an issue, DMSO-d_6 is a more polar alternative.
- Data Acquisition: Acquire the ^1H NMR spectrum on a 300 MHz or higher field spectrometer.
- Expected Spectral Features: The spectrum should be consistent with the structure. Key expected signals include:
 - A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 10.5-11.0 ppm.[9]
 - A singlet for the proton at the 4-position (H-4) of the quinoline ring, also at a downfield position (e.g., δ ~8.7-8.9 ppm).[8][9]
 - A multiplet pattern in the aromatic region (δ ~7.2-8.2 ppm) corresponding to the three protons on the benzene portion of the quinoline ring.
 - A singlet for the methyl group (- CH_3) protons at an upfield position (δ ~2.4-2.8 ppm).[8]

Protocol: Characterization by FTIR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline product with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the infrared spectrum from 4000 to 400 cm^{-1} .
- Expected Spectral Features:
 - A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected around 1680-1705 cm^{-1} .[9]

- Characteristic C-H stretching bands for the aldehyde proton, often seen as two weak bands around 2850 and 2750 cm⁻¹.^[9]
- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.^{[8][9]}
- A C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ region.^[8]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

- Hazard Classifications: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).^{[6][7][12]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.^{[7][13]}
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.^[14]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.^{[5][6]} This protects the compound from moisture and light-induced degradation.

Conclusion and Future Outlook

2-Chloro-8-methylquinoline-3-carbaldehyde is a well-characterized and highly valuable synthetic intermediate. Its predictable physicochemical properties, coupled with a robust and scalable synthesis via the Vilsmeier-Haack reaction, make it an accessible starting material for a multitude of research applications. Its true power lies in its versatile reactivity, offering multiple avenues for derivatization to build complex molecular architectures. As the search for novel pharmaceuticals and functional materials continues, the strategic application of foundational building blocks like this one will remain a critical driver of innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE price,buy 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE - chemicalbook [chemicalbook.com]
- 6. 2-chloro-8-methylquinoline-3-carbaldehyde , ≥98% , 73568-26-0 - CookeChem [cookechem.com]
- 7. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]
- 8. chemijournal.com [chemijournal.com]
- 9. ijsr.net [ijsr.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-8-methylquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582571#physicochemical-properties-of-2-chloro-8-methylquinoline-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com